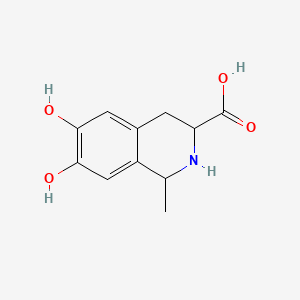

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, providing a standardized framework for chemical identification. The compound's International Chemical Identifier Key is DMJYNLHZLIZUQE-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical registry systems. The Chemical Abstracts Service registry number 52618-26-5 provides another standardized identifier widely used in chemical literature and commercial databases.

The molecular formula C₁₁H₁₃NO₄ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 223.22 grams per mole. The systematic name reflects the tetrahydroisoquinoline core structure with specific substitution patterns, including hydroxyl groups at positions 6 and 7, a methyl group at position 1, and a carboxylic acid functional group at position 3. Alternative nomenclature systems recognize this compound as 3-carboxysalsolinol or carboxysalsolinol, highlighting its relationship to the neurotransmitter-derived alkaloid salsolinol.

The compound exists in multiple stereoisomeric forms, with the most extensively studied being the racemic mixture and specific enantiomers such as (1S,3S)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The stereochemical designation (1R,3S)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents another significant stereoisomer with distinct biological properties. Database entries in chemical repositories such as ChemSpider (ID: 142834) and various commercial chemical suppliers provide comprehensive cross-referencing capabilities for researchers.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecular architecture of this compound features a bicyclic tetrahydroisoquinoline core system with specific substitution patterns that significantly influence its three-dimensional structure and chemical reactivity. The compound contains two stereogenic centers at positions 1 and 3 of the tetrahydroisoquinoline ring system, giving rise to four possible stereoisomers with distinct spatial arrangements. The configuration of these stereocenters determines the compound's biological activity and pharmacological properties, making stereochemical analysis crucial for understanding structure-activity relationships.

The tetrahydroisoquinoline scaffold adopts a boat-like conformation for the saturated six-membered ring, while the aromatic benzene ring maintains planarity. The methyl substituent at position 1 occupies either an axial or equatorial position depending on the stereochemical configuration, influencing the overall molecular shape and intermolecular interactions. Conformational analysis reveals that the carboxylic acid group at position 3 can adopt multiple orientations relative to the ring system, with hydrogen bonding interactions stabilizing preferred conformations.

The hydroxyl groups at positions 6 and 7 of the aromatic ring create an electron-rich catechol moiety that significantly influences the compound's electronic properties and chemical reactivity. These hydroxyl substituents participate in intramolecular and intermolecular hydrogen bonding networks, affecting molecular conformation and crystal packing arrangements. The topological polar surface area of 89.80 Ų reflects the significant hydrophilic character contributed by the hydroxyl and carboxylic acid functional groups.

Crystallographic and Spectroscopic Characterization

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Infrared spectroscopy reveals characteristic absorption bands associated with the carboxylic acid functional group, including a broad hydroxyl stretch extending from 3500 to 2500 wavenumbers due to strong hydrogen bonding interactions typical of carboxylic acid dimers. The carbonyl stretch of the carboxylic acid appears in the range of 1710 to 1680 wavenumbers, while the carbon-oxygen stretch occurs between 1320 and 1210 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of proton and carbon chemical shifts. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the aromatic protons H-5 and H-8 appearing as singlets in the range of 6.23 to 6.91 and 6.09 to 6.80 parts per million, respectively. The methine proton H-1 resonates as a singlet between 4.78 and 5.92 parts per million, with chemical shift values dependent on the stereochemical configuration and substituent effects. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxylic acid carbonyl carbon resonating in the characteristic range of 170 to 185 parts per million, consistent with carboxylic acid functional groups.

The aromatic carbon atoms of the benzene ring appear in the region of 125 to 150 parts per million, while the aliphatic carbon atoms of the tetrahydroisoquinoline ring system resonate at lower field positions. Advanced two-dimensional nuclear magnetic resonance techniques enable complete structural assignment and confirmation of connectivity patterns within the molecular framework. Mass spectrometry provides molecular ion confirmation with an exact mass of 223.084458 atomic mass units, supporting the molecular formula determination.

Crystallographic studies reveal detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. The compound exhibits strong hydrogen bonding interactions between carboxylic acid groups and hydroxyl substituents, leading to characteristic crystal packing motifs. Density functional theory calculations support experimental structural data and provide insights into preferred molecular conformations and electronic properties.

Computational Modeling of Electronic Properties

Computational modeling approaches provide comprehensive insights into the electronic properties and molecular behavior of this compound. Density functional theory calculations employing Gaussian-type basis sets enable accurate prediction of molecular geometries, electronic charge distributions, and energetic properties. The computed electronegativity values and electron density maps reveal the influence of functional group substitutions on the overall electronic structure of the tetrahydroisoquinoline framework.

Molecular electrostatic potential surfaces demonstrate the charge distribution patterns across the molecular framework, with significant negative potential regions associated with the carboxylic acid carbonyl oxygen and catechol hydroxyl groups. These electrostatic properties directly influence intermolecular interactions, hydrogen bonding patterns, and potential binding affinities with biological targets. The calculated dipole moment reflects the overall polarity of the molecule, with contributions from the carboxylic acid and hydroxyl functional groups creating a significant electric dipole.

Pharmacokinetic property predictions using computational models provide estimates of absorption, distribution, metabolism, excretion, and toxicity characteristics. The calculated logP value of -1.60 indicates high hydrophilicity, suggesting favorable aqueous solubility but potentially limited membrane permeability. Blood-brain barrier penetration predictions show moderate probability (60.00%), reflecting the balance between hydrophilic and lipophilic characteristics. Human intestinal absorption models predict high bioavailability (95.98% probability), indicating favorable oral absorption characteristics.

Molecular dynamics simulations reveal conformational flexibility and preferred orientations of functional groups under physiological conditions. These calculations demonstrate the role of intramolecular hydrogen bonding in stabilizing specific conformational states and the influence of solvent environments on molecular geometry. Electronic property calculations support experimental observations regarding reactivity patterns and chemical behavior, providing a theoretical foundation for understanding structure-activity relationships.

属性

IUPAC Name |

6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-5-7-4-10(14)9(13)3-6(7)2-8(12-5)11(15)16/h3-5,8,12-14H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJYNLHZLIZUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CC(N1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904134 | |

| Record name | 3-CARBOXYSALSOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52618-26-5 | |

| Record name | Carboxysalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052618265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CARBOXYSALSOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

-

Substrate Preparation : L-phenylalanine is treated with hydrobromic acid (HBr) to form the corresponding α-amino ester hydrobromide salt.

-

Cyclization : Formaldehyde (as paraformaldehyde, trioxane, or formalin) is introduced, initiating the Pictet-Spengler cyclization at elevated temperatures (70–90°C). The reaction proceeds via imine formation followed by electrophilic aromatic substitution, yielding the tetrahydroisoquinoline core.

-

Hydroxylation : Post-cyclization oxidation or directed ortho-hydroxylation introduces the 6,7-dihydroxy groups. However, this step often requires careful control to avoid over-oxidation or racemization.

Challenges and Optimizations

-

Racemization : The use of strong acids like HBr at high temperatures can lead to racemization at the C3 position. Patent WO1997017050A2 addresses this by employing optically pure L-phenylalanine and isolating the hydrobromide salt intermediate, which minimizes epimerization.

-

Precipitation and Isolation : Cooling the reaction mixture precipitates the hydrobromide salt, which is then neutralized with a base (e.g., ammonium hydroxide) to yield the free carboxylic acid. This step achieves optical purity exceeding 98% enantiomeric excess (ee).

Optimized Hydrobromide Salt Isolation Method

Patent WO1997017050A2 details a refined one-pot synthesis that enhances yield and stereochemical integrity. This method avoids multi-step esterification and purification processes common in earlier approaches.

Step-by-Step Process

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | L-phenylalanine, 48% HBr, formaldehyde (paraformaldehyde) | Formation of imine intermediate |

| 2 | Heating at 70–90°C for 6–8 hours | Cyclization to tetrahydroisoquinoline hydrobromide |

| 3 | Cooling to 0–5°C | Precipitation of (3S)-hydrobromide salt |

| 4 | Filtration and washing with ice-cold HBr/ethanol | Removal of byproducts and unreacted starting material |

| 5 | Neutralization with NH4OH (pH 6.5–7.0) | Conversion to free carboxylic acid |

Key Advantages

-

Purity : The hydrobromide salt intermediate exhibits >99% purity by HPLC, ensuring minimal contaminants in the final product.

-

Scalability : The process is amenable to industrial-scale production due to straightforward filtration and neutralization steps.

Alternative Synthetic Routes

Pomeranz-Fritsch-Bobbitt Reaction

This method involves cyclizing a benzylaminoacetaldehyde dimethyl acetal under acidic conditions to form the isoquinoline ring. For 6,7-dihydroxy derivatives, pre-functionalized benzaldehyde precursors with protected hydroxyl groups are required. After cyclization, deprotection (e.g., using BCl3 or BBr3) reveals the hydroxyl groups. However, this route is less favored due to multiple protection/deprotection steps and lower overall yields (~40%).

Analytical Characterization

Critical quality control metrics for the synthesized compound include:

For instance, (400 MHz, DMSO-d6) exhibits characteristic signals at δ 6.65 (s, 2H, Ar-H), 4.25 (m, 1H, C3-H), and 3.10 (s, 3H, N-CH3).

Industrial and Research Applications

The compound’s synthesis supports its investigation as a dopaminergic agent. Patent CN104161758A highlights its potential in treating Parkinson’s disease due to structural mimicry of dopamine. Current research focuses on modifying the N-methyl and carboxylic acid groups to enhance blood-brain barrier permeability .

化学反应分析

Types of Reactions

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of the compound.

科学研究应用

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits neuroprotective properties. It has been shown to mitigate neurotoxicity induced by various agents in cellular models. Studies suggest that this compound may play a role in the prevention of neurodegenerative diseases such as Parkinson's disease by inhibiting oxidative stress and apoptosis in neuronal cells .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity. In vitro studies have found that it can scavenge free radicals and reduce lipid peroxidation in biological systems. This property is particularly relevant for its potential use in formulations aimed at reducing oxidative damage in tissues .

3. Modulation of Dopaminergic Activity

this compound has been implicated in the modulation of dopaminergic signaling pathways. Its structural similarity to dopamine suggests that it may interact with dopamine receptors, potentially influencing mood and behavior .

Biochemical Applications

1. Metabolite Studies

The compound is noted as a metabolite in both human and animal models. Its presence in biological fluids has been utilized as a biomarker for certain metabolic pathways involving dopamine metabolism . This application is crucial for understanding metabolic disorders and developing diagnostic tools.

2. Research on Drug Interactions

In pharmacokinetic studies, this compound has been evaluated for its interactions with various drugs. Understanding these interactions is essential for predicting therapeutic outcomes and avoiding adverse effects in polypharmacy scenarios .

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound on rats subjected to neurotoxic agents. Results indicated a significant reduction in neuronal damage and improved behavioral outcomes compared to control groups .

Case Study 2: Antioxidant Efficacy

In vitro experiments assessed the antioxidant capacity of the compound against hydrogen peroxide-induced oxidative stress in human cell lines. The results demonstrated a marked decrease in cellular damage markers when treated with varying concentrations of this compound .

作用机制

The mechanism of action of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with dopaminergic neurons in the central nervous system. The compound can alter dopamine metabolism and affect the function of these neurons . It has been shown to decrease reactive oxygen species levels and inhibit caspase activity, which are markers of neuroprotection .

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

The pharmacological and structural properties of Compound B are distinct from other tetrahydroisoquinoline derivatives. Below is a detailed comparison based on structural motifs, biological activity, and therapeutic applications.

Structural and Functional Analogues

Key Structural Determinants of Activity

- Methyl vs.

- Dihydroxy vs. Dimethoxy Groups : The 6,7-dihydroxy configuration in Compound B is critical for COMT inhibition, as methylation (e.g., dimethoxy derivatives) reduces polarity and abolishes this activity .

- Carboxylic Acid Position : The 3-carboxylic acid in Compound B and its derivatives is essential for binding to enzymatic targets (e.g., COMT, PA endonuclease), while 1-carboxylic acid derivatives (Compound C) target bacterial enzymes .

Pharmacological and Therapeutic Differences

- Antiviral vs. Neuroprotective : Compound A derivatives inhibit influenza virus replication by targeting the PA endonuclease domain, whereas Compound B modulates dopamine metabolism via COMT inhibition .

- Antibiotic Adjuvants : Compound C’s inhibition of NDM-1 contrasts with Compound B’s neurological focus, highlighting the scaffold’s versatility .

- Nano-Delivery Applications: Odatroltide demonstrates how structural simplification (removal of the methyl group) enables conjugation with peptides for thrombus-targeted therapies .

生物活性

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (commonly referred to as salsolinol) is a compound derived from the isoquinoline family. Isoquinoline alkaloids have garnered significant interest due to their diverse biological activities, including neuroprotective and neurotoxic effects. This article examines the biological activity of salsolinol, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Salsolinol has the chemical formula and features a tetrahydroisoquinoline backbone with hydroxyl and carboxylic acid functional groups. Its structure can be represented as follows:

Biological Activity Overview

Salsolinol exhibits a range of biological activities that can be categorized into neuroprotective effects, neurotoxicity, and potential therapeutic roles.

Neuroprotective Effects

Research indicates that salsolinol may have neuroprotective properties. It has been shown to modulate dopaminergic neurotransmission and may protect against neurodegenerative diseases such as Parkinson's disease. The compound acts as a peripheral catechol-O-methyltransferase (COMT) inhibitor, which is significant in the context of Parkinson's disease treatment .

Neurotoxicity

Conversely, salsolinol is also implicated in neurotoxic processes. Studies suggest that it can induce apoptosis in dopaminergic neurons through oxidative stress mechanisms. This duality in its biological activity raises questions about its safety profile and therapeutic window .

The mechanisms underlying the biological activities of salsolinol are complex and multifaceted:

- Dopaminergic Modulation : Salsolinol affects dopamine metabolism and receptor activity, influencing both excitatory and inhibitory pathways in the central nervous system.

- Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to oxidative damage in neuronal cells.

- Enzyme Inhibition : As a COMT inhibitor, salsolinol enhances dopamine availability by preventing its degradation .

Neuroprotective Study

A study published in Neurotoxicity Research demonstrated that salsolinol could protect against MPTP-induced neurotoxicity in mice models. The results indicated reduced neuronal loss and improved motor function in treated animals compared to controls .

Toxicological Assessment

In contrast, another investigation highlighted the neurotoxic effects of salsolinol when administered at high doses. The study found significant apoptosis in dopaminergic neurons alongside elevated levels of oxidative stress markers .

Comparative Biological Activity Table

常见问题

Q. What established synthetic routes are available for 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via diastereoselective methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization (PFB). Key factors include:

- Chiral auxiliaries : Morpholinone derivatives are used to control stereochemistry .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Catalysts : Acidic conditions (e.g., HCl) enhance ring closure in PFB cyclization .

- Temperature : Elevated temperatures (80–100°C) are critical for high yields (>70%) in multi-step syntheses .

Data Highlight : PFB cyclization under optimized conditions achieved 85% diastereomeric excess (de) for the target compound .

Q. How is the compound structurally characterized to confirm its configuration and purity?

- Methodological Answer: Use a combination of:

- NMR spectroscopy : - and -NMR to assign stereochemistry (e.g., coupling constants for diastereomers) .

- X-ray crystallography : Resolves absolute configuration but may require high-purity crystals; merging data from multiple crystals is advised to address refinement challenges .

- HPLC-MS : Validates purity (>95%) and detects trace impurities .

Note : Crystallographic data may require rigorous refinement due to potential disorder in the tetrahydroisoquinoline ring .

Q. What in vitro models have been used to evaluate the anti-proliferative effects of this compound?

- Methodological Answer: Studies employ:

- Colorectal cancer models : Mouse models with dimethylhydrazine-induced tumors show dose-dependent inhibition (IC = 12–18 µM) .

- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HCT-116) .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can diastereoselectivity be enhanced in the synthesis of this compound?

- Methodological Answer: Strategies include:

- Chiral pool synthesis : Use enantiopure starting materials (e.g., L-tyrosine derivatives) to bias stereochemical outcomes .

- Dynamic kinetic resolution : Employ catalysts like lipases or transition-metal complexes to favor one diastereomer .

- Steric effects : Bulky substituents (e.g., benzyl groups) on intermediates reduce conformational flexibility, improving selectivity .

Data Highlight : Morpholinone intermediates achieved 92% de via kinetic control .

Q. How does the compound’s conformation affect its interaction with opioid receptors?

- Methodological Answer: As a rigid tyrosine analog , the compound’s tetrahydroisoquinoline core mimics bioactive conformations of opioid peptides. Key approaches:

- Molecular docking : Predict binding modes to μ-opioid receptors (e.g., hydrophobic interactions with Trp318) .

- SAR studies : Modifying hydroxyl groups (6,7-position) alters receptor affinity; methylation reduces polarity but may decrease solubility .

- Circular dichroism (CD) : Confirms β-bend or helical conformations in peptide hybrids .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer: Address variability via:

- Orthogonal assays : Compare results from cell-based (e.g., anti-proliferative) and biochemical (e.g., enzyme inhibition) assays .

- Metabolic stability tests : Liver microsome assays identify rapid degradation in certain models (e.g., mouse vs. human) .

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to clarify efficacy discrepancies .

Q. What are the challenges in studying copper ion chelation by this compound in peptide complexes?

- Methodological Answer: Key considerations:

- Equilibrium studies : Use UV-Vis spectroscopy to monitor Cu binding (λ~600 nm for d-d transitions) .

- Competitive assays : Compare chelation with natural tripeptides (e.g., glycyl-L-histidyl-L-lysine) using isothermal titration calorimetry (ITC) .

- pH dependence : Chelation is pH-sensitive; maintain physiological pH (7.4) to avoid artifactual results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。